Drug Discovery: Spirocyclic compounds, including spirooxazolidinones, have emerged as promising scaffolds for drug discovery due to their unique spatial arrangements and potential for interacting with diverse biological targets [, , , , ]. These compounds have been investigated for their potential as anticancer agents [, ], antidiabetic agents [], and for treating other diseases [, , , ].
Materials Science: The rigid and well-defined three-dimensional structure of spirocyclic compounds makes them attractive building blocks for developing novel materials []. For example, spirocyclic monomers can be incorporated into polymers to modify their physical and chemical properties, leading to materials with improved thermal stability, solubility, or mechanical strength.
Chemical Synthesis: Spirocyclic compounds can serve as versatile intermediates in organic synthesis [, , , ]. Their unique structures allow for the introduction of diverse functional groups and the construction of complex molecular architectures.
Related Compounds
1-Oxa-4-thiaspiro[4.5]decan-3-one
Compound Description: This compound serves as a central scaffold in several studies exploring antiviral and antitubercular agents. Derivatives of this compound, particularly those incorporating amide groups and various substituents at the C-2 and C-8 positions, have shown promise in inhibiting the replication of human coronavirus 229E. []
Relevance: This compound shares the core spirocyclic structure with 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one, differing only in the heteroatom present in the five-membered ring (sulfur instead of nitrogen). This structural similarity highlights the versatility of the spiro[4.5]decane scaffold in medicinal chemistry. []
Compound Description: PB17-026-01 is a potent allosteric inhibitor of SHP2, a protein involved in cell signaling pathways relevant to cancer and developmental disorders. It demonstrates strong binding affinity to the allosteric pocket of SHP2. []
Relevance: PB17-026-01 incorporates the 8-oxa-2-azaspiro[4.5]decane moiety found in 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one, highlighting the potential of this structural motif in developing inhibitors targeting specific protein interactions. []
Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. It shows significant activity in suppressing tumor growth in models with activated RTKs and KRAS mutations. []
Relevance: Similar to PB17-026-01, IACS-15414 also contains the 8-oxa-2-azaspiro[4.5]decane core, further emphasizing the significance of this structural motif in the development of SHP2 inhibitors. The presence of this shared motif with 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one emphasizes its potential as a starting point for designing novel SHP2 inhibitors. []
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
Compound Description: Designed as a potential therapeutic for dementia, this compound acts as a muscarinic agonist, exhibiting activity at both M1 and M2 receptors. It incorporates the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane framework. []
Relevance: This compound highlights the potential of modifying the core structure of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one for targeting specific muscarinic receptor subtypes. The presence of the 8-oxa-2-azaspiro[4.5]decane scaffold in both compounds indicates a potential for exploring modifications to enhance selectivity and therapeutic potential. []
Compound Description: Compound 18 is a muscarinic agonist that demonstrates preferential affinity for M1 receptors over M2 receptors. It exhibits potent antiamnesic activity, making it a potential candidate for dementia treatment. Notably, its antiamnesic activity is significantly separated from its hypothermia-inducing activity, suggesting a potentially reduced risk of cholinergic side effects. []
Relevance: As an analog of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, this compound demonstrates how subtle structural changes, such as replacing a methyl group with an ethyl group at the 2-position, can influence receptor selectivity and pharmacological profiles. This finding suggests possibilities for modifying 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one to achieve desired pharmacological properties. []
Compound Description: Compound 29 is a muscarinic agonist with preferential affinity for M1 receptors over M2 receptors. It shows potent antiamnesic activity with a potentially improved safety profile compared to some other muscarinic agonists. []
Relevance: This compound, an analog of both 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one, introduces a double bond at the 3-position, significantly impacting its pharmacological profile. This finding further demonstrates the versatility of the spirocyclic scaffold in developing compounds with specific muscarinic receptor activity. []
Compound Description: RS86 is a putative M1 muscarinic agonist, making it a compound of interest for Alzheimer's disease research. []
Relevance: While structurally similar to 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one, RS86 differs by replacing the oxygen atom in the five-membered ring with a nitrogen atom and incorporating an additional carbonyl group. This comparison highlights how variations in heteroatoms and functional groups within the spirocyclic scaffold can significantly influence pharmacological targets and activities. []
Compound Description: This compound exhibits affinity for cortical M1 receptors and demonstrates antiamnesic effects in a mouse model. It also exhibits a wider therapeutic window between its antiamnesic dose and doses causing hypothermia and salivation compared to RS86. []
Relevance: Like RS86, 5a is structurally analogous to 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one, featuring an 8-azaspiro[4.5]decane core. The comparison of 5a with RS86 underscores the impact of incorporating an oxygen atom into the spirocyclic ring system, potentially leading to improved pharmacological profiles and therapeutic windows. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.